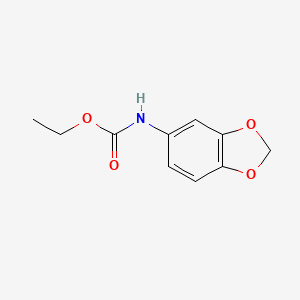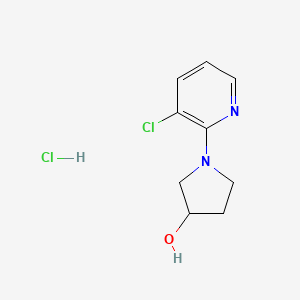![molecular formula C21H21NO4S2 B2854458 N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide CAS No. 946348-08-9](/img/structure/B2854458.png)
N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide, also known as MTSET, is a chemical compound that has been extensively studied in scientific research. MTSET is a sulfhydryl-reactive compound that is commonly used as a tool in biochemistry and molecular biology research.
作用機序
N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine residue. This modification can lead to changes in the structure and function of the protein, which can be used to study the role of specific cysteine residues in protein-protein interactions. The mechanism of action of N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide has been extensively studied, and several studies have shown that it can selectively modify cysteine residues in proteins without affecting other amino acid residues.
Biochemical and Physiological Effects:
N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It can be used to study the structure and function of proteins, as well as to identify the role of specific cysteine residues in protein-protein interactions. N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide has also been shown to have potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
実験室実験の利点と制限
N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide has several advantages for lab experiments. It is a selective sulfhydryl-reactive compound that can be used to modify specific cysteine residues in proteins. It is also relatively stable and easy to handle, making it a popular tool in biochemistry and molecular biology research. However, there are also some limitations to the use of N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide in lab experiments. It can be difficult to control the extent of modification of cysteine residues, and the modification can lead to changes in the structure and function of the protein that may not accurately reflect the native state of the protein.
将来の方向性
There are several future directions for research on N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide. One area of research is the development of new sulfhydryl-reactive compounds that can be used to selectively modify cysteine residues in proteins. Another area of research is the development of new methods for controlling the extent of modification of cysteine residues, which could improve the accuracy of studies on protein structure and function. Additionally, there is potential for the use of N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide in the development of new therapeutics for neurological disorders, which could have significant clinical implications.
合成法
N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-methylbenzamide with 2-bromoethyl thienyl sulfone and 4-methoxyphenylboronic acid. The resulting product is then treated with sodium hydride and sulfuric acid to yield N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide. The synthesis method of N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide is commonly used as a tool in biochemistry and molecular biology research. It is a sulfhydryl-reactive compound that can be used to selectively modify cysteine residues in proteins. This modification can be used to study the structure and function of proteins, as well as to identify the role of specific cysteine residues in protein-protein interactions. N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide has been used in a wide range of research applications, including the study of ion channels, transporters, enzymes, and receptors.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-15-6-3-4-7-18(15)21(23)22-14-20(19-8-5-13-27-19)28(24,25)17-11-9-16(26-2)10-12-17/h3-13,20H,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKMPGAKUOWDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid](/img/structure/B2854375.png)
![ethyl 2-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)acetate](/img/structure/B2854376.png)

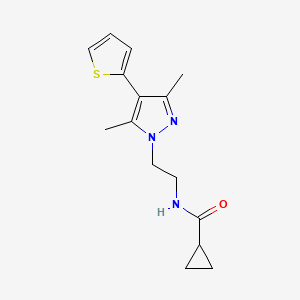
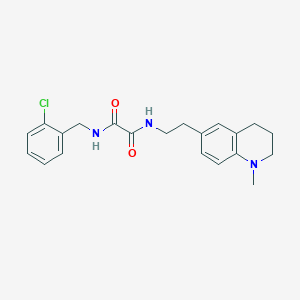

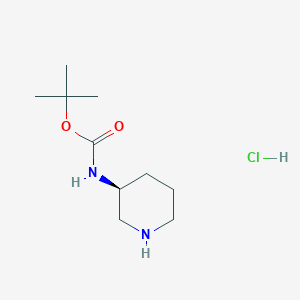
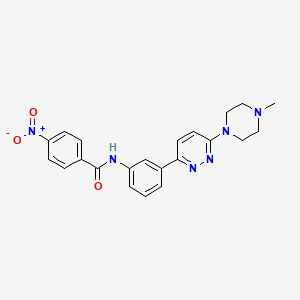
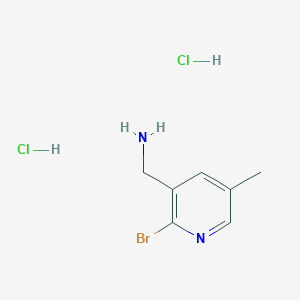

![N-(3-acetamidophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2854388.png)
